DAM-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

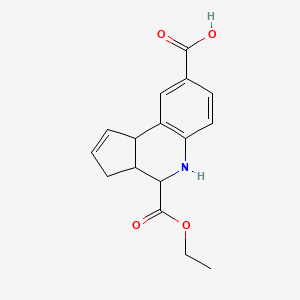

4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFSYWYGZHWLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to DAM-IN-1: A Potent Inhibitor of DNA Adenine Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAM-IN-1, also known as DMA-IN-1, is a small molecule inhibitor of DNA adenine (B156593) methyltransferase (DAM). In many bacterial species, DAM plays a crucial role in regulating a variety of cellular processes, including DNA replication, mismatch repair, and the expression of virulence genes. By inhibiting this key enzyme, this compound presents a promising avenue for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a carbazole (B46965) derivative with the IUPAC name ethyl 8-carboxy-3,4,4a,9a-tetrahydro-1H-carbazole-4-carboxylate. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 8-carboxy-3,4,4a,9a-tetrahydro-1H-carbazole-4-carboxylate | |

| Synonyms | DMA-IN-1 | [1][2] |

| CAS Number | 935279-95-1 | [1][2] |

| Molecular Formula | C16H17NO4 | [3] |

| Molecular Weight | 287.31 g/mol | [3] |

| SMILES | CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O | [3] |

| Appearance | Solid | |

| Purity | >98% | [3] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term storage. |

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of DNA adenine methyltransferase (DAM), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine in the DNA sequence GATC.[4][5] This methylation is a key epigenetic modification in many bacteria, regulating essential cellular functions.

The inhibition of DAM by this compound disrupts these processes, leading to downstream consequences for the bacterial cell. For instance, in Caulobacter crescentus, this compound has been shown to inhibit growth, demonstrating its antibacterial potential.[1]

Quantitative Data

| Parameter | Target | Value | Species | Reference |

| IC50 | DNA adenine methyltransferase (DAM) | 48 µM | [1] |

Signaling Pathway and Consequences of Inhibition

Inhibition of DNA adenine methyltransferase by this compound directly interferes with the methylation of GATC sequences in bacterial DNA. This disruption has several significant downstream effects on key cellular pathways:

-

DNA Replication: DAM methylation is crucial for the initiation of DNA replication at the origin of replication (oriC). Inhibition of DAM prevents the proper methylation of newly synthesized DNA strands, leading to a stall in the replication process.[4][6]

-

Mismatch Repair: The mismatch repair system uses the methylation state of DNA to distinguish between the template and newly synthesized strands, ensuring that any replication errors are corrected on the new strand. DAM inhibition disrupts this recognition, leading to an increase in mutation rates.[6]

-

Gene Expression and Virulence: DAM methylation plays a significant role in regulating the expression of various genes, including those associated with virulence in pathogenic bacteria. By altering methylation patterns, this compound can modulate the expression of these genes, potentially reducing the pathogenicity of the bacteria.[4][7]

Experimental Protocols

In Vitro DAM Methyltransferase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against DNA adenine methyltransferase in vitro. This is a representative protocol and may require optimization for specific experimental conditions.

Materials:

-

Purified DNA adenine methyltransferase (DAM)

-

This compound (dissolved in DMSO)

-

S-adenosyl-L-methionine (SAM)

-

DNA substrate containing GATC recognition sites (e.g., plasmid DNA or a synthetic oligonucleotide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 5 mM DTT)

-

Methylation-sensitive restriction enzyme (e.g., DpnI, which cleaves only when the GATC site is methylated)

-

Agarose (B213101) gel electrophoresis system

-

DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, DNA substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Enzyme Addition: Add purified DAM enzyme to each reaction tube to initiate the methylation reaction.

-

SAM Addition: Add SAM to each reaction tube. The final volume should be consistent across all reactions.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the DAM enzyme (typically 37°C) for a specified period (e.g., 1-2 hours).

-

Enzyme Inactivation: Stop the reaction by heat inactivation of the DAM enzyme (e.g., 65°C for 20 minutes).

-

Restriction Digest: To each reaction tube, add the methylation-sensitive restriction enzyme (DpnI) and the appropriate digestion buffer. Incubate at the optimal temperature for the restriction enzyme (e.g., 37°C) for 1-2 hours.

-

Analysis: Analyze the digestion products by agarose gel electrophoresis. The degree of DNA cleavage will be proportional to the level of methylation. In the presence of an effective inhibitor like this compound, methylation will be reduced, resulting in less cleavage by DpnI.

-

Data Quantification: Quantify the band intensities on the agarose gel to determine the extent of inhibition at each concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a valuable research tool for studying the roles of DNA adenine methylation in bacteria. Its ability to potently inhibit DAM provides a means to investigate the downstream consequences on DNA replication, repair, and gene expression. Furthermore, as a potential lead compound, this compound and its analogs may pave the way for the development of a new class of antibiotics that target bacterial epigenetic mechanisms. This guide provides a foundational understanding of this compound for researchers and drug development professionals to facilitate further investigation into this promising inhibitor.

References

- 1. Frontiers | Bacterial DNA methyltransferase: A key to the epigenetic world with lessons learned from proteobacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 4. DNA adenine methylation and bacterial pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epigentek.com [epigentek.com]

- 7. DNA methyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Functions of DNA Adenine Methyltransferase in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA adenine (B156593) methyltransferase (Dam) is a key enzyme in many bacterial species, playing a crucial role in a variety of cellular processes beyond the classical restriction-modification systems. This technical guide provides a comprehensive overview of the core functions of Dam in bacteria, with a focus on its involvement in DNA replication, mismatch repair, and the regulation of gene expression, particularly in the context of virulence. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of relevant molecular pathways to serve as a valuable resource for researchers and professionals in the fields of microbiology, molecular biology, and drug development.

Introduction

DNA adenine methyltransferase, or Dam, is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine within the specific DNA sequence 5'-GATC-3'.[1] Unlike methyltransferases that are part of restriction-modification systems designed to protect the host from foreign DNA, Dam is often an "orphan" methyltransferase that acts independently to regulate a multitude of essential cellular functions.[1] This epigenetic modification does not alter the DNA sequence itself but provides a heritable signal that influences DNA-protein interactions and, consequently, cellular processes.[2] In rapidly growing Escherichia coli, it is estimated that there are approximately 130 molecules of Dam per cell.[3]

The multifaceted roles of Dam make it a critical component of bacterial physiology and pathogenesis. Its influence extends to the precise timing of DNA replication initiation, the fidelity of DNA replication through the mismatch repair system, and the intricate control of gene expression, including key virulence factors in pathogenic bacteria.[4][5] The absence or dysregulation of Dam activity can have profound effects on bacterial survival, virulence, and adaptability, making it an attractive target for the development of novel antimicrobial agents.[6]

This guide will delve into the molecular mechanisms underlying the diverse functions of Dam, present quantitative data on its activity and effects, provide detailed protocols for its study, and illustrate the complex signaling pathways in which it participates.

Core Functions of DNA Adenine Methyltransferase

Regulation of DNA Replication

Dam plays a critical role in ensuring that DNA replication is initiated only once per cell cycle. The origin of replication (oriC) in many bacteria, including E. coli, is rich in GATC sites.[7] Following replication, the newly synthesized DNA strand is transiently unmethylated, resulting in a hemimethylated state at these GATC sites.

This hemimethylated state is recognized by the SeqA protein, which binds to these sites at oriC and the promoter of the dnaA gene (which encodes the replication initiator protein).[8] This sequestration prevents the immediate re-initiation of replication by blocking the binding of DnaA to oriC and repressing dnaA transcription.[2] Once Dam methylates the new strand, SeqA dissociates, and the origin is returned to a fully methylated state, ready for the next round of replication initiation.[8] Disruption of this process in dam mutants leads to asynchronous and uncontrolled initiation of DNA replication.[9]

Mismatch Repair System

The Dam-directed mismatch repair (MMR) system is a crucial mechanism for maintaining the fidelity of DNA replication. This system corrects errors, such as base-base mismatches or small insertions and deletions, that occur during DNA synthesis. The key to the MMR system is its ability to distinguish between the original template strand and the newly synthesized, error-containing strand.

This strand discrimination is achieved through the transient lack of methylation on the daughter strand immediately after replication.[1] The MMR machinery, including the proteins MutS, MutL, and MutH, recognizes the mismatch. MutH is an endonuclease that specifically nicks the unmethylated GATC sequence on the daughter strand, marking it for excision and repair.[1] In the absence of Dam, the cell is unable to distinguish between the two strands, leading to a significant increase in the spontaneous mutation rate.[5]

Regulation of Gene Expression and Virulence

Dam methylation provides a sophisticated layer of gene regulation in bacteria, influencing the expression of a wide array of genes, including those critical for virulence in pathogenic species.[4] The methylation status of GATC sites within or near promoter regions can either enhance or inhibit the binding of regulatory proteins, such as transcription factors, thereby modulating gene expression.[4]

A classic example of this is the phase variation of pyelonephritis-associated pili (Pap) in uropathogenic E. coli. The expression of the pap operon is controlled by the methylation state of two GATC sites in its regulatory region.[10] The binding of the leucine-responsive regulatory protein (Lrp) is influenced by the methylation of these sites, leading to a heritable switch between "on" and "off" states of pilus expression.[10]

In pathogenic bacteria like Salmonella enterica and Vibrio cholerae, Dam plays a pivotal role in virulence.[11] In Salmonella, dam mutants show reduced invasion of epithelial cells and are attenuated in mouse models of infection.[12] Dam has been shown to regulate the expression of virulence factors, including those involved in flagellar synthesis and secretion systems.[13] In Vibrio cholerae, the causative agent of cholera, the dam gene is essential for viability, highlighting its critical role in this pathogen.[14] The dysregulation of virulence gene expression in the absence of proper Dam methylation underscores its importance in host-pathogen interactions.

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of DNA adenine methyltransferase in bacteria.

Table 1: Kinetic Parameters of Dam Methyltransferase

| Parameter | Organism/Condition | Value | Reference |

| Km for SAM | E. coli Dam | 1.5 - 3.5 µM | [15] |

| kcat | Bacteriophage T4 Dam (unmethylated substrate) | 0.023 s-1 | [8] |

| kcat | Bacteriophage T4 Dam (hemimethylated substrate) | 0.023 s-1 | [8] |

| kmeth | Bacteriophage T4 Dam (unmethylated substrate) | 0.56 s-1 | [8] |

| kmeth | Bacteriophage T4 Dam (hemimethylated substrate) | 0.47 s-1 | [8] |

| Processivity | E. coli Dam on λ-DNA | Methylates ~55 sites per binding event | [16] |

Table 2: Influence of GATC Flanking Sequences on Dam Methylation Kinetics

| Flanking Sequence Context | Relative Methylation Rate | Reference |

| Pap Regulon GATC Sites | Poorly methylated (distributive) | [17] |

| A-tracts 5' to GATC | Significantly reduced methylation kinetics | [15] |

| Varying flanking sequences | Up to 12-fold variation in methylation kinetics | [15] |

| Binding Affinity (Kd) | No significant change with varying flanking sequences | [15] |

Table 3: Selected Genes Regulated by Dam in E. coli

| Gene/Operon | Function | Regulation by Dam | Fold Change (in dam mutant) | Reference |

| dnaA | Replication initiation | Activation | Decreased | [2] |

| gat operon | Galactitol utilization | Activation | Decreased | [2] |

| SOS regulon genes (recA, sulA, etc.) | DNA damage response | Repression | Increased (>2-fold) | [2][18] |

| pap operon | Pilus formation | Phase variation | N/A | [10] |

| Flagellar genes | Motility | Repression | Downregulated in Dam overexpression | [13] |

Table 4: Proteomic Changes in Salmonella enterica serovar Typhimurium dam Mutant

| Protein Category | Observation in dam Mutant | Reference |

| Secreted Proteins | Altered protein secretion profile | |

| Whole-cell Proteome | Ectopic expression of specific proteins | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DNA adenine methyltransferase.

In Vitro DNA Methyltransferase Activity Assay

This protocol measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) into a DNA substrate.

Materials:

-

Purified Dam methyltransferase

-

DNA substrate (e.g., plasmid DNA, PCR product containing GATC sites)

-

[³H]-S-Adenosyl-L-methionine ([³H]-SAM)

-

10x Methylation Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM EDTA, 50 mM DTT)

-

P81 phosphocellulose paper

-

Wash Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture on ice. For a 20 µL reaction:

-

2 µL 10x Methylation Buffer

-

1 µg DNA substrate

-

1 µL [³H]-SAM (specific activity and concentration to be optimized)

-

X µL purified Dam methyltransferase (amount to be optimized)

-

Nuclease-free water to 20 µL

-

-

Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper disc.

-

Wash the P81 discs three times for 5 minutes each in 10 mL of Wash Buffer to remove unincorporated [³H]-SAM.

-

Wash the discs once with 95% ethanol (B145695) and let them air dry completely.

-

Place the dry disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Include a negative control reaction without the enzyme to determine background radiation levels.

DNase I Footprinting

This technique identifies the specific DNA sequence bound by a protein, such as a transcription factor whose binding is influenced by Dam methylation.

Materials:

-

DNA probe containing the putative binding site, end-labeled with ³²P

-

Purified DNA-binding protein

-

DNase I

-

10x DNase I Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 20 mM CaCl₂)

-

Stop Solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL sheared salmon sperm DNA)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Ethanol

-

Formamide (B127407) loading dye

-

Sequencing gel apparatus

Procedure:

-

Prepare the DNA probe by labeling one end of a restriction fragment with ³²P using T4 polynucleotide kinase. Purify the labeled probe.

-

Set up the binding reactions in separate tubes. For a 20 µL reaction:

-

2 µL 10x Binding Buffer (specific to the protein of interest)

-

1-5 fmol of ³²P-labeled DNA probe

-

Increasing amounts of purified DNA-binding protein (a titration is recommended)

-

Nuclease-free water to 20 µL

-

-

Incubate the binding reactions at room temperature for 20-30 minutes to allow protein-DNA complexes to form.

-

Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I needs to be optimized to achieve, on average, one cut per DNA molecule. Incubate for 1-2 minutes at room temperature.

-

Stop the digestion by adding an equal volume of Stop Solution.

-

Extract the DNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging. Transfer the aqueous phase to a new tube.

-

Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C. Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry the pellet.

-

Resuspend the DNA pellet in formamide loading dye.

-

Denature the samples by heating at 95°C for 5 minutes and then place on ice.

-

Run the samples on a high-resolution denaturing polyacrylamide sequencing gel.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing the DNA-binding protein.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Bacterial Proteins

This protocol outlines the general steps for performing ChIP-seq to identify the genome-wide binding sites of a DNA-binding protein in bacteria.

Materials:

-

Bacterial culture

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine

-

Lysis Buffer

-

Sonication equipment

-

Specific antibody against the protein of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution Buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Library preparation kit for sequencing

-

High-throughput sequencer

Procedure:

-

Cross-linking: Grow bacterial cells to the desired optical density. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-20 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., using lysozyme). Shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Centrifuge the sonicated lysate to pellet cell debris. Pre-clear the supernatant with Protein A/G beads. Incubate the pre-cleared chromatin with a specific antibody against the protein of interest overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads several times with a series of wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

-

DNA Purification: Treat the sample with RNase A and then Proteinase K. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA according to the instructions of the sequencing platform. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the bacterial genome. Use peak-calling algorithms to identify regions of the genome that are enriched in the ChIP sample compared to a control sample (e.g., input DNA).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving DNA adenine methyltransferase.

Conclusion and Future Directions

DNA adenine methyltransferase is a multifaceted enzyme that plays a central role in the orchestration of fundamental bacterial processes. Its involvement in DNA replication, mismatch repair, and gene regulation highlights its importance for bacterial survival, adaptation, and pathogenesis. The epigenetic marks laid down by Dam provide a dynamic and heritable mechanism for controlling cellular functions in response to environmental cues.

For drug development professionals, the essentiality of Dam in some pathogenic bacteria and its significant role in the virulence of others make it a promising target for the development of novel antibiotics. Inhibitors of Dam could potentially disrupt multiple critical cellular pathways simultaneously, leading to a potent antimicrobial effect.

Future research should continue to explore the full extent of the "Dam-ome" – the complete set of genes and cellular processes regulated by Dam methylation across a broader range of bacterial species. Further elucidation of the precise molecular mechanisms by which Dam methylation influences the binding of various regulatory proteins will provide deeper insights into the intricate regulatory networks of bacteria. Additionally, the development of high-throughput screening assays for Dam inhibitors holds great promise for the discovery of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. DNA adenine methylase - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Quantitation of Dam methyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Regulated Expression of the Escherichia coli dam Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salmonella DNA Adenine Methylase Mutants Confer Cross-Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dam methylase from Escherichia coli: kinetic studies using modified DNA oligomers: hemimethylated substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Pathogenicity and virulence regulation of Vibrio cholerae at the interface of host-gut microbiome interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Virulence Regulation and Innate Host Response in the Pathogenicity of Vibrio cholerae [frontiersin.org]

- 12. Quantitative proteomic identification of host factors involved in the Salmonella typhimurium infection cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | DNA Adenine Methyltransferase (Dam) Overexpression Impairs Photorhabdus luminescens Motility and Virulence [frontiersin.org]

- 14. Characterization of Undermethylated Sites in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Escherichia coli DNA methyltransferase activity by biologically derived GATC-flanking sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Escherichia coli dam DNA methyltransferase modifies DNA in a highly processive reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GATC flanking sequences regulate Dam activity: evidence for how Dam specificity may influence pap expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structures of Escherichia coli DNA adenine methyltransferase (Dam) in complex with a non-GATC sequence: potential implications for methylation-independent transcriptional repression - PMC [pmc.ncbi.nlm.nih.gov]

Research into Inhibitors of Potential "DAM" Targets

An in-depth search for a compound specifically named "DAM-IN-1" has yielded no direct results in the public domain, including scientific literature and chemical databases. The requested technical guide on its discovery, synthesis, and associated experimental data cannot be compiled as there is no accessible information on a molecule with this designation.

The search was broadened to investigate potential targets that "DAM" might refer to in a drug discovery context, namely Dam (DNA adenine (B156593) methyltransferase) and the Dam1 (DASH) complex , with "-IN-1" being a common suffix for inhibitors. While there is active research into small molecule inhibitors for both of these targets, no compound with the specific name "this compound" has been identified in the available literature.

Dam (DNA adenine methyltransferase) Inhibitors

Dam methyltransferase is a bacterial enzyme crucial for DNA methylation, playing a role in virulence and cell viability.[1] As such, it is a target for the development of novel antibiotics. Research has led to the discovery of several classes of small-molecule inhibitors of bacterial DNA adenine methyltransferases.[1]

A high-throughput fluorescence-based assay was used to screen a chemical library, which resulted in the identification of five major structural classes of inhibitors:

-

Cyclopentaquinolines

-

Phenyl vinyl furans

-

Pyrimidine-diones

-

Thiazolidine-4-ones

-

Phenyl-pyrroles[1]

These inhibitors have been shown to interfere with DNA or cofactor binding and have demonstrated efficacy in cell-based assays.[1] However, none of these compounds are referred to as "this compound".

Dam1 (DASH) Complex Inhibitors

The Dam1 complex is an essential component of the kinetochore in yeast, which is responsible for the proper segregation of chromosomes during cell division.[2][3][4] The complex forms a ring around microtubules and is crucial for the connection between the kinetochore and the mitotic spindle.[5][6][7][8] Due to its essential role, the Dam1 complex is a potential target for antifungal drugs.[2]

Computational methods, such as virtual screening and molecular docking, have been employed to identify potential inhibitors of the Ask1 subunit of the Dam1 complex in Candida albicans.[2] This in-silico approach has led to the identification of "hit" compounds that could serve as a starting point for the development of novel antifungal agents.[2] Nevertheless, the designation "this compound" is not used for any of these potential inhibitors in the published research.

Conclusion

Based on a comprehensive search of publicly available scientific data, the compound "this compound" does not appear to be a recognized name for a small molecule inhibitor or any other chemical entity. It is possible that "this compound" is an internal code name for a compound that has not yet been disclosed in scientific literature, a very recent discovery not yet indexed, or a misnomer.

Without any specific information on the discovery, synthesis, biological activity, or mechanism of action of a compound named "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

It is recommended to verify the name and any associated target or publication details for the compound of interest to enable a more targeted and successful search.

References

- 1. Selective inhibitors of bacterial DNA adenine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potential inhibitors against nuclear Dam1 complex subunit Ask1 of Candida albicans using virtual screening and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Structure of the DASH/Dam1 Complex Shows its Role at the Yeast Kinetochore-Microtubule Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural mechanism of outer kinetochore Dam1:Ndc80 complex assembly on microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mcb.berkeley.edu [mcb.berkeley.edu]

- 8. The Ndc80 complex bridges two Dam1 complex rings - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Physicochemical Landscape of DAM-IN-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available data on the solubility and stability of DAM-IN-1, a known inhibitor of DNA adenine (B156593) methyltransferase (DAM). This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their experimental workflows.

Introduction

This compound is a small molecule inhibitor targeting DNA adenine methyltransferase, an enzyme crucial for various cellular processes in prokaryotes. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for the design and interpretation of in vitro and in vivo studies. This guide consolidates the currently available information to facilitate its effective use in research.

Solubility Profile

The solubility of a compound is a critical factor for its biological activity and formulation. Based on available data, the solubility of this compound has been characterized in Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (348.06 mM) | Ultrasonic assistance may be required. It is recommended to use newly opened DMSO as it is hygroscopic and can impact solubility. |

Data sourced from MedchemExpress product information sheet.[1]

Currently, there is a lack of published data regarding the solubility of this compound in other common laboratory solvents, including aqueous buffers such as PBS, or alcohols like ethanol (B145695) and methanol. Researchers are advised to determine the solubility in their specific experimental media empirically.

Experimental Protocol for Solubility Determination (General Method)

A common method to determine the solubility of a compound is the shake-flask method:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, PBS, ethanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Stability Profile

The stability of this compound is crucial for ensuring the reliability and reproducibility of experimental results. Stability can be affected by factors such as temperature, pH, and the composition of the solution.

Storage and Handling Recommendations

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid | 4°C | Protect from light. | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

| In Solvent (e.g., DMSO) | -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

Data sourced from MedchemExpress product information sheet.[1]

Stability in Experimental Media

Experimental Protocol for Stability Assessment (General Method)

A typical approach to evaluate the stability of a compound in a specific medium involves:

-

Sample Preparation: Prepare solutions of this compound in the desired experimental medium (e.g., PBS at different pH values, cell culture medium) at a known concentration.

-

Incubation: Incubate the solutions under the desired experimental conditions (e.g., 37°C for cell-based assays).

-

Time-Point Sampling: Collect aliquots of the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching and Storage: Immediately stop any potential degradation by adding a quenching solution (e.g., acetonitrile) and/or freezing the samples at -80°C until analysis.

-

Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Signaling Pathway Context

This compound inhibits DNA adenine methyltransferase (Dam), which plays a key role in bacterial gene regulation, DNA replication, and mismatch repair. By inhibiting Dam, this compound can disrupt these essential cellular processes.

Conclusion

While initial data on the solubility and storage of this compound in DMSO is available, a comprehensive understanding of its physicochemical properties in aqueous media and under various experimental conditions is lacking. The information and general protocols provided in this guide are intended to assist researchers in the effective handling and application of this compound. It is strongly recommended that individual laboratories perform their own solubility and stability assessments tailored to their specific experimental setups to ensure accurate and reproducible results. Further studies are warranted to fully characterize the physicochemical profile of this important research compound.

References

In-Depth Technical Guide to DAM-IN-1: A DNA Adenine Methyltransferase Inhibitor for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DAM-IN-1, a small molecule inhibitor of DNA adenine (B156593) methyltransferase (DAM). This document details its procurement, biochemical properties, experimental protocols for its use, and its impact on cellular signaling pathways.

Introduction to this compound

This compound is a research chemical identified as an inhibitor of DNA adenine methyltransferase (DAM). DAM is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine in the DNA sequence 5'-GATC-3'.[1][2] In many bacteria, Dam methylation is a crucial epigenetic modification that plays a significant role in regulating DNA replication, mismatch repair, gene expression, and virulence.[1][3][4] As such, inhibitors of DAM, like this compound, are valuable tools for studying these fundamental bacterial processes and for exploring novel antimicrobial strategies.

Purchasing and Physicochemical Data

This compound is available for purchase from various chemical suppliers for research purposes. One such supplier is MedchemExpress, which provides the following information:

| Parameter | Value | Reference |

| Product Name | This compound | [5] |

| Synonyms | DMA-IN-1 | [5] |

| Catalog Number | HY-W436424 | [5] |

| CAS Number | 935279-95-1 | [5] |

| Purity | 97.57% | [5] |

| Molecular Formula | C₁₆H₁₇NO₄ | [5] |

| Molecular Weight | 287.31 g/mol | [5] |

| IC₅₀ | 48 µM (for DNA adenine methyltransferase) | [5] |

| MIC | 35 µM (in Caulobacter) | [5] |

| Storage | Store at -20°C for short-term and -80°C for long-term. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods for characterizing enzyme inhibitors and assessing their cellular effects.

In Vitro DNA Methyltransferase Activity/Inhibition Assay

This protocol is adapted from commercially available colorimetric DNA methyltransferase activity/inhibition assay kits and can be used to determine the IC₅₀ of this compound against its target enzyme.[6][7][8]

Materials:

-

Purified DNA adenine methyltransferase (DAM)

-

This compound

-

S-adenosyl-L-methionine (SAM)

-

DNA substrate with GATC recognition sites

-

Assay buffer

-

Wash buffer

-

Antibody against 5-methylcytosine (B146107) (or a method to detect methylated adenine)

-

HRP-conjugated secondary antibody

-

Colorimetric substrate (e.g., TMB)

-

Stop solution

-

96-well microplate

-

Microplate reader

Procedure:

-

DNA Substrate Coating: Coat a 96-well plate with the DNA substrate according to the manufacturer's instructions.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: To each well, add the assay buffer, a fixed concentration of DAM enzyme, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Start the methylation reaction by adding a fixed concentration of SAM to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Washing: Wash the wells multiple times with the wash buffer to remove unbound reagents.

-

Detection:

-

Add the primary antibody against the methylated adenine and incubate.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells.

-

Add the colorimetric substrate and incubate until a color develops.

-

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Workflow for the in vitro DNA methyltransferase inhibition assay.

Determination of Minimum Inhibitory Concentration (MIC) in Bacteria

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain of interest.[9][10]

Materials:

-

Bacterial strain

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth)

-

This compound

-

Sterile 96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Inhibitor Dilution: Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Signaling Pathways and Downstream Effects

Inhibition of DAM can have significant downstream effects on various cellular processes in bacteria, primarily through the alteration of gene expression.

Regulation of Gene Expression

DNA adenine methylation can influence gene expression by affecting the binding of regulatory proteins to DNA.[11] Methylation of GATC sites within promoter regions can either enhance or inhibit the binding of transcription factors, thereby upregulating or downregulating gene expression.[11] Inhibition of DAM by this compound would be expected to reverse these effects, leading to changes in the expression of genes involved in:

-

Virulence: Many bacterial virulence genes are regulated by Dam methylation.[11][12][13] Inhibition of DAM has been shown to attenuate the virulence of several pathogens.[12][13]

-

Biofilm Formation: Dam methylation can influence the expression of genes involved in biofilm formation.[4]

-

Motility: Genes related to flagellar synthesis and motility can be under the control of Dam methylation.[13]

-

DNA Mismatch Repair: The mismatch repair system uses Dam methylation to distinguish between the template and newly synthesized DNA strands.[1]

-

SOS Response: The SOS response, a global response to DNA damage, can be influenced by the methylation state of the DNA.[14]

Signaling consequences of DAM inhibition by this compound.

Experimental Workflow for Analyzing Gene Expression Changes

To investigate the downstream effects of this compound on gene expression, a typical workflow would involve treating bacteria with the inhibitor followed by RNA sequencing.

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest to mid-log phase.

-

Treatment: Treat the culture with this compound at a sub-lethal concentration (e.g., below the MIC) for a defined period. Include an untreated control.

-

RNA Extraction: Isolate total RNA from both the treated and control cultures.

-

Library Preparation: Prepare RNA sequencing libraries from the extracted RNA.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the this compound treated and control samples.

-

Pathway Analysis: Use bioinformatics tools to identify the biological pathways and processes that are significantly affected by the changes in gene expression.

Workflow for analyzing gene expression changes upon this compound treatment.

Conclusion

This compound is a valuable research tool for investigating the role of DNA adenine methylation in bacteria. Its ability to inhibit DAM allows for the study of the downstream consequences on gene expression, virulence, and other essential cellular processes. The protocols and information provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies and to further elucidate the intricate regulatory networks governed by this important epigenetic modification.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Bacterial DNA methyltransferase: A key to the epigenetic world with lessons learned from proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. epigentek.com [epigentek.com]

- 7. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]

- 8. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. woah.org [woah.org]

- 10. actascientific.com [actascientific.com]

- 11. Roles of DNA Adenine Methylation in Regulating Bacterial Gene Expression and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epigenetic Influence of Dam Methylation on Gene Expression and Attachment in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | DNA Adenine Methyltransferase (Dam) Overexpression Impairs Photorhabdus luminescens Motility and Virulence [frontiersin.org]

- 14. Frontiers | Epigenetic Influence of Dam Methylation on Gene Expression and Attachment in Uropathogenic Escherichia coli [frontiersin.org]

In-Depth Technical Guide to DAM-IN-1: A Bacterial DNA Adenine Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DAM-IN-1, a small molecule inhibitor of bacterial DNA adenine (B156593) methyltransferases (DAM). DAM is an essential enzyme in many bacteria, playing a crucial role in the regulation of DNA replication, mismatch repair, and gene expression, making it a promising target for novel antimicrobial agents. This document details the chemical properties of this compound, including its CAS number and molecular weight, and presents available data on its inhibitory activity. Furthermore, it outlines key experimental protocols for the characterization of DAM inhibitors and discusses the potential impact of DAM inhibition on bacterial signaling pathways.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 935279-95-1 | [1] |

| Molecular Weight | 287.31 g/mol | |

| IC50 (DNA adenine methyltransferase, DAM) | 48 µM | [2] |

| MIC (Caulobacter growth) | 35 µM | [2] |

Introduction to this compound and its Target

This compound is a selective inhibitor of bacterial DNA adenine methyltransferases.[1] These enzymes, such as the well-characterized DAM from Escherichia coli, catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine within the GATC sequence. This methylation is a critical post-replicative modification that acts as an epigenetic regulator.

Inhibition of DAM can disrupt several essential cellular processes in bacteria, including:

-

Virulence: DAM has been shown to be essential for the virulence of several pathogenic bacteria.

-

Cell Viability: In some bacteria, such as those with cell cycle-regulated methyltransferases (CcrM), this enzymatic activity is vital for cell viability.

The discovery of small-molecule inhibitors like this compound opens avenues for the development of new antibiotics that target bacterial epigenetic regulation.[1]

Experimental Protocols

The following sections detail methodologies relevant to the study of this compound and other DAM inhibitors, based on established practices in the field.

High-Throughput Screening for DAM Inhibitors (Fluorescence-Based Assay)

A novel high-throughput fluorescence-based assay was instrumental in the discovery of this compound and other classes of DAM inhibitors.[1] This method allows for the rapid screening of large chemical libraries.

Principle: The assay typically relies on the methylation-sensitive restriction enzyme DpnI, which specifically cleaves fully methylated GATC sites. A fluorescently labeled and quenched DNA substrate containing a GATC site is used. Upon methylation by DAM and subsequent cleavage by DpnI, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

General Protocol:

-

Reaction Setup: In a microplate format, combine the DAM enzyme, the fluorogenic DNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Compound Addition: Add the test compounds (like this compound) at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for the methylation reaction to proceed.

-

Restriction Digest: Add the restriction enzyme DpnI to the reaction.

-

Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader. A decrease in the rate of fluorescence increase in the presence of a test compound indicates inhibition of DAM.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against bacterial strains, such as Caulobacter, is determined to assess its cell-based efficacy.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

General Protocol:

-

Bacterial Culture: Grow the target bacterial strain to a specific optical density in a suitable liquid medium.

-

Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the growth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time).

-

Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that inhibits visible growth is the MIC.

Signaling Pathways and Logical Relationships

Inhibition of DAM by this compound is expected to have significant downstream effects on bacterial signaling and gene expression. While specific studies on the global transcriptomic or proteomic effects of this compound are not yet widely available, the known roles of DAM allow for the postulation of its impact.

Logical Workflow of DAM Inhibition

The following diagram illustrates the logical workflow from the presence of this compound to its ultimate effect on bacterial viability.

Caption: Logical workflow of this compound action.

Potential Impact on Gene Expression Signaling

DAM methylation plays a crucial role in regulating the expression of various genes, including those involved in virulence. The binding of regulatory proteins can be influenced by the methylation state of GATC sites within promoter regions. Inhibition of DAM would alter these methylation patterns, leading to dysregulation of gene expression.

The following diagram conceptualizes the signaling cascade affected by DAM inhibition.

Caption: Conceptual signaling pathway of this compound's effect on gene expression.

Conclusion

This compound represents a promising starting point for the development of novel antibiotics targeting bacterial epigenetic mechanisms. Its ability to inhibit a key enzyme responsible for virulence and, in some cases, viability, highlights the potential of this therapeutic strategy. Further research into the specific downstream effects of this compound on bacterial signaling and gene expression will be crucial for optimizing its activity and for the rational design of next-generation DAM inhibitors. This technical guide provides a foundational resource for researchers embarking on such investigations.

References

DCLK1-IN-1: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in various cancers, including pancreatic, colorectal, and renal cell carcinomas.[1][2] It plays a crucial role in tumor growth, metastasis, and cancer stem cell biology.[2][3][4] DCLK1-IN-1 is a recently developed, potent, and highly selective chemical probe for the DCLK1 kinase domain, enabling in-depth investigation of its biological functions.[1][5] This technical guide provides a comprehensive overview of the target specificity and selectivity of DCLK1-IN-1, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Analysis of Target Engagement and Selectivity

DCLK1-IN-1 demonstrates exceptional potency and selectivity for DCLK1 and its close homolog DCLK2. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

| Binding Affinity and Potency | |

| Parameter | Value |

| DCLK1 IC50 (KINOMEscan) | 9.5 nM[5] |

| DCLK1 IC50 (³³P-ATP Kinase Assay) | 57.2 nM[5] |

| DCLK1 Kd (Isothermal Titration Calorimetry) | 109 nM[1] |

| DCLK2 IC50 (KINOMEscan) | 31 nM[5] |

| DCLK2 IC50 (³³P-ATP Kinase Assay) | 103 nM[5] |

| Cellular DCLK1 IC50 (NanoBRET in HCT116 cells) | 279 nM[5] |

| Kinome Selectivity Profile (KINOMEscan at 1 µM) | |

| Target | % of Control |

| DCLK1 | < 10%[1] |

| DCLK2 | < 10%[1] |

| Other 487 Kinases | > 10%[1] |

A negative control compound, DCLK1-NEG, showed no significant inhibition of any kinases at the same concentration, highlighting the specificity of the DCLK1-IN-1 scaffold.[1]

Signaling Pathways Modulated by DCLK1

DCLK1 is a serine/threonine kinase that regulates several downstream signaling pathways implicated in cancer progression, particularly those related to cell motility and epithelial-mesenchymal transition (EMT).[1][3] Inhibition of DCLK1 with DCLK1-IN-1 has been shown to modulate proteins and pathways associated with these processes.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of inhibitor specificity and selectivity.

In Vitro Kinase Assay (³³P-labeled ATP)

This assay directly measures the enzymatic activity of DCLK1 and its inhibition by DCLK1-IN-1.

Objective: To determine the IC50 value of DCLK1-IN-1 against purified DCLK1 kinase.

Materials:

-

Recombinant human DCLK1 kinase domain

-

Peptide substrate (e.g., ULight-CREBtide)

-

³³P-labeled ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

-

DCLK1-IN-1 serially diluted in DMSO

-

96-well or 384-well plates

Procedure:

-

Prepare a reaction mixture containing the DCLK1 enzyme and the peptide substrate in the kinase reaction buffer.

-

Add serial dilutions of DCLK1-IN-1 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ³³P-labeled ATP. The final ATP concentration should be at or near the Km for DCLK1 (e.g., 50 µM).[1]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the incorporation of ³³P into the peptide substrate using a suitable detection method (e.g., scintillation counting or autoradiography).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the direct binding of DCLK1-IN-1 to DCLK1 in intact cells.

Materials:

-

Cultured cells expressing DCLK1 (e.g., HCT116)

-

DCLK1-IN-1

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Thermocycler

-

Western blot reagents (primary antibody against DCLK1, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

-

Compound Treatment: Treat cultured cells with DCLK1-IN-1 or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.[7]

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 45°C to 65°C) for a set time (e.g., 3 minutes) in a thermocycler, followed by a cooling step.[7]

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

-

Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble DCLK1 by western blotting.

-

Data Analysis: Quantify the band intensities for DCLK1 at each temperature. A shift in the melting curve to a higher temperature in the presence of DCLK1-IN-1 indicates target engagement.

Western Blot for Downstream Signaling

This method is used to assess the effect of DCLK1 inhibition on the phosphorylation status of its downstream substrates.

Objective: To determine if DCLK1-IN-1 inhibits DCLK1-mediated signaling pathways in cells.

Materials:

-

Cultured cells of interest

-

DCLK1-IN-1

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-CAP1, anti-phospho-DBN1, and total protein antibodies for loading controls)[1]

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment: Treat cells with DCLK1-IN-1 or DMSO for the desired time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein or a loading control to determine the effect of DCLK1-IN-1.

Conclusion

DCLK1-IN-1 is a highly potent and selective inhibitor of DCLK1 and DCLK2 kinases. Its exquisite selectivity, as demonstrated by comprehensive kinome scanning, makes it an invaluable tool for elucidating the specific roles of DCLK1 in cancer biology and other physiological processes. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its on-target activity and explore its therapeutic potential. The use of DCLK1-IN-1 in conjunction with its negative control, DCLK1-NEG, will undoubtedly contribute to a more precise understanding of DCLK1-mediated signaling pathways and their implications in disease.

References

- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. selleckchem.com [selleckchem.com]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. Western Blot protocol for NOD2 Antibody (NB100-524): Novus Biologicals [novusbio.com]

A Deep Dive into DNA Adenine Methylation: Foundational Research, Methodologies, and Therapeutic Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, a fundamental epigenetic modification, plays a critical role in regulating a vast array of cellular processes. While the scientific community has long focused on cytosine methylation (5-mC) in eukaryotes, the significance of adenine (B156593) methylation (N6-methyladenine or 6mA) is increasingly being recognized across all domains of life. Initially characterized in prokaryotes as a key player in restriction-modification systems, DNA adenine methylation is now understood to be a multifaceted regulator of gene expression, DNA replication, mismatch repair, and virulence. In recent years, the discovery and functional characterization of 6mA in eukaryotes have opened new frontiers in our understanding of epigenetics and its implications for development and disease.

This technical guide provides a comprehensive overview of the foundational research on DNA adenine methylation. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core concepts, detailed experimental protocols for its study, and insights into its potential as a therapeutic target.

I. The Landscape of DNA Adenine Methylation: Quantitative Insights

The prevalence and distribution of DNA adenine methylation vary significantly across different organisms and even within the genome of a single species. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Prevalence of N6-methyladenine (6mA) in Prokaryotic Genomes

| Organism | Recognition Motif | Methyltransferase | Abundance (% of Adenines) | Reference(s) |

| Escherichia coli | GATC | Dam | ~0.5 - 2.7% | [1] |

| Salmonella enterica | GATC | Dam | Similar to E. coli | |

| Vibrio cholerae | GATC | Dam | Variable | |

| Haemophilus influenzae | GATC | Dam | Variable | |

| Caulobacter crescentus | GANTC | CcrM | Cell-cycle dependent | [2] |

| Various Bacteria & Archaea | Diverse | Various | 75% of all base modifications observed in a study of 230 prokaryotes were 6mA |

Table 2: N6-methyladenine (6mA) Levels in Eukaryotic Genomes

Note: The detection and quantification of 6mA in eukaryotes have been a subject of debate, with some initial high estimates potentially influenced by bacterial contamination. The values presented here reflect more recent and refined measurements.

| Organism | Tissue/Developmental Stage | 6mA/A Ratio (ppm or %) | Detection Method(s) | Reference(s) |

| Caenorhabditis elegans | Mixed stages | ~0.07% | SMRT-seq, LC-MS/MS | [3] |

| Drosophila melanogaster | Early embryo (0.75h) | ~0.07% | SMRT-seq | [3] |

| Later embryo (4-16h) | ~0.001% | SMRT-seq | [3] | |

| Arabidopsis thaliana | Seedlings | ~3 ppm (0.0003%) | 6mASCOPE | |

| Mus musculus (Mouse) | Embryonic Stem Cells (H2A.X regions) | ~25-30 ppm (0.0025-0.003%) | SMRT-ChIP | [4] |

| Brain | Highest among tissues | Dot blot, LC-MS/MS | [5][6] | |

| Embryonic development (E7-E21) | Steady increase | LC-MS/MS | [5] | |

| Homo sapiens (Human) | Glioblastoma stem cells | ~1,000 ppm (0.1%) | SMRT-seq, LC-MS/MS | |

| Normal brain tissue | Lower than glioblastoma | LC-MS/MS |

Table 3: Gene Expression Changes in dam Mutant Escherichia coli

This table provides a selection of genes with altered expression in the absence of Dam methyltransferase, highlighting its role in gene regulation. Fold changes can vary depending on growth conditions and the specific study.

| Gene(s) | Function | Fold Change (dam- vs. WT) | Reference(s) |

| dnaA | Chromosomal replication initiation | Decreased (~0.4-fold) | [7][8] |

| flu (agn43) | Phase variation, biofilm formation | Decreased (~0.4-fold) | [7] |

| gat operon | Galactitol metabolism | Decreased | [8] |

| SOS response genes (e.g., recA, lexA) | DNA repair | Increased | [9] |

| Flagellar synthesis genes | Motility | Decreased | [9] |

| Ribosomal protein genes | Translation | Increased (variable) | [7] |

| cysN | Sulfate assimilation | Increased (~6-fold) | [8] |

| gltS | Glutamate/aspartate transport | Increased (~6-9-fold) | [8] |

II. Key Signaling Pathways and Regulatory Mechanisms

DNA adenine methylation is integral to several critical cellular pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.

A. DNA Mismatch Repair (MMR) in E. coli

The methyl-directed mismatch repair system in E. coli utilizes the transient hemimethylated state of newly replicated DNA to distinguish the parental and daughter strands, ensuring high-fidelity DNA replication.

B. Pap Pilin Phase Variation in Uropathogenic E. coli

The expression of Pap pili, crucial for the virulence of uropathogenic E. coli, is controlled by an epigenetic switch involving DNA adenine methylation and the regulatory proteins Lrp and PapI. This allows the bacterial population to switch between piliated (phase ON) and non-piliated (phase OFF) states.

III. Experimental Protocols for Studying DNA Adenine Methylation

A variety of powerful techniques are available to detect, quantify, and map DNA adenine methylation. This section provides detailed methodologies for several key experimental approaches.

A. Quantification of 6mA by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the gold standard for accurate quantification of 6mA levels in genomic DNA due to its high sensitivity and specificity.

1. DNA Extraction and Purification:

-

Extract genomic DNA from cells or tissues using a standard kit or protocol.

-

Treat the DNA with RNase A to remove any RNA contamination.

-

Purify the DNA, for example, by phenol-chloroform extraction followed by ethanol (B145695) precipitation. The purity and integrity of the DNA should be assessed by spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.

2. DNA Digestion to Nucleosides:

-

Digest 1-2 µg of purified DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase. A commercially available DNA degradase mix can also be used.[10]

-

The reaction is typically carried out in a suitable buffer at 37°C for 2-12 hours.

3. UHPLC Separation:

-

Inject the digested nucleoside mixture onto a reverse-phase C18 column.

-

Separate the nucleosides using a gradient of two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[10][11]

4. Tandem Mass Spectrometry (MS/MS) Analysis:

-

The eluent from the UHPLC is introduced into the mass spectrometer, operating in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for deoxyadenosine (B7792050) (dA) and N6-methyldeoxyadenosine (6mA).[10]

-

dA transition: m/z 252.1 → 136.1

-

6mA transition: m/z 266.1 → 150.1

-

-

Generate standard curves for both dA and 6mA using known concentrations of pure nucleoside standards to ensure accurate quantification.[12]

5. Data Analysis:

-

Integrate the peak areas for dA and 6mA from the chromatograms.

-

Calculate the amount of each nucleoside in the sample using the standard curves.

-

Express the 6mA level as a ratio to the total deoxyadenosine content (e.g., %6mA/A or ppm).

B. Genome-wide Mapping of Protein-DNA Interactions by DamID-seq

DNA Adenine Methyltransferase Identification followed by sequencing (DamID-seq) is a powerful technique to map the genomic binding sites of a protein of interest without the need for specific antibodies.

1. Construct Generation and Expression:

-

Clone the gene of interest in-frame with the E. coli Dam methyltransferase gene in an appropriate expression vector. A Dam-only construct should be prepared as a control.[12][13]

-

Introduce the constructs into the target cells (e.g., by transfection or viral transduction).[12][13]

-

Express the fusion protein (and Dam-only control) at a low level to minimize non-specific methylation.

2. Genomic DNA Isolation:

-

After a suitable expression period (e.g., 24-48 hours), harvest the cells and isolate genomic DNA.[12]

3. Digestion of Methylated DNA:

-

Digest the genomic DNA with the GATC-specific restriction enzyme DpnI, which only cleaves methylated GATC sites.[14] This results in fragments with GATC at both ends.

4. Adapter Ligation:

-

Ligate sequencing adapters to the ends of the DpnI-digested fragments.[14]

5. Amplification of Methylated Fragments:

-

Amplify the adapter-ligated fragments by PCR. This specifically enriches for the genomic regions that were in proximity to the Dam-fusion protein.

6. Library Preparation and Sequencing:

-

Prepare a sequencing library from the amplified DNA.

-

Perform high-throughput sequencing.

7. Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Normalize the read counts from the Dam-fusion protein sample against the Dam-only control to identify specific binding sites.

-

Peak calling algorithms are used to identify regions of significant enrichment.

C. In Vitro DNA Methyltransferase Activity Assay (Non-Radioactive)

This assay measures the activity of a DNA methyltransferase by quantifying the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

1. Reagents and Setup:

-

Purified DNA methyltransferase.

-

Substrate DNA (e.g., a synthetic oligonucleotide containing the recognition sequence).

-

S-adenosyl-L-methionine (SAM), the methyl donor.

-

A commercial kit for detecting SAH, which typically involves a series of enzymatic reactions culminating in a colorimetric or fluorescent readout.[15][16]

-

96-well plate for the assay.

-

Plate reader.

2. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, substrate DNA, and the components of the SAH detection system.

-

Add the purified DNA methyltransferase to initiate the reaction. A no-enzyme control should be included.

-

To test for inhibition, pre-incubate the enzyme with the inhibitor before adding SAM.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

3. Data Analysis:

-

Calculate the rate of the reaction from the linear phase of the progress curve.

-

Enzyme activity can be expressed in units (e.g., pmol of SAH produced per minute per mg of enzyme).

-

For inhibition studies, calculate the percent inhibition at different inhibitor concentrations and determine the IC50 value.

References

- 1. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA adenine methylase - Wikipedia [en.wikipedia.org]

- 3. N6-Methyladenine in Eukaryotic DNA: Tissue Distribution, Early Embryo Development, and Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | N6-Methyladenine in Eukaryotic DNA: Tissue Distribution, Early Embryo Development, and Neuronal Toxicity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Interactions among Dam, SeqA and mismatch repair proteins in Escherichia coli [summit.sfu.ca]

- 8. Role of SeqA and Dam in Escherichia coli gene expression: A global/microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Video: DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments [jove.com]

- 13. DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A Fluorescent SAM Methyltransferase Assay | SAMfluoro: SAM Methyltransferase Assay [gbiosciences.com]

Methodological & Application

Application Notes and Protocols for DAM-IN-1: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAM-IN-1 is a small molecule inhibitor of DNA adenine (B156593) methyltransferase (Dam), an enzyme that plays a crucial role in various bacterial processes by methylating the N6 position of adenine in the sequence 5'-GATC-3'. In many pathogenic bacteria, Dam methyltransferase is a key regulator of virulence gene expression, DNA replication, and mismatch repair. As such, inhibitors of this enzyme, like this compound, are valuable tools for microbiological research and potential leads for the development of novel antimicrobial agents. These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound against bacterial Dam methyltransferase.

Data Presentation

The inhibitory activity of this compound and other related compounds can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of Dam methyltransferase by 50%.

| Compound | Target | IC50 Value | Minimum Inhibitory Concentration (MIC) |

| This compound | DNA adenine methyltransferase (Dam) | 48 µM[1] | 35 µM (against Caulobacter)[1] |

Signaling Pathway of Bacterial DNA Adenine Methyltransferase (Dam)

Bacterial Dam methyltransferase acts as an epigenetic regulator, influencing a variety of cellular processes. It is not a classical signaling pathway with a linear cascade of protein phosphorylation. Instead, the methylation status of GATC sites in the DNA acts as a signal that can affect DNA-protein interactions, thereby regulating gene expression, DNA replication, and repair. The following diagram illustrates the central role of Dam in these processes.

Experimental Protocols

In Vitro this compound Inhibition Assay: A Fluorescence-Based Methylation-Sensitive Restriction Assay*

This protocol describes a non-radioactive, high-throughput compatible method to determine the IC50 value of this compound. The assay relies on the principle that methylation of a specific DNA substrate by Dam methyltransferase protects it from cleavage by a methylation-sensitive restriction enzyme. The amount of protected DNA is quantified using a fluorescent dye that preferentially binds to double-stranded DNA (dsDNA).

Materials and Reagents:

-

Recombinant bacterial DNA adenine methyltransferase (Dam)

-

This compound (stock solution in DMSO)

-

S-Adenosylmethionine (SAM; methyl donor)

-

DNA substrate: A short, double-stranded oligonucleotide containing at least one GATC site (e.g., 50-100 bp).

-

Methylation-sensitive restriction enzyme: MboI (cleaves unmethylated GATC sites)

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 5 mM 2-mercaptoethanol.

-

Restriction Enzyme Buffer (as recommended by the manufacturer)

-

Fluorescent dsDNA-binding dye (e.g., PicoGreen®, SYBR® Green)

-

96-well black, flat-bottom plates

-

Microplate reader with fluorescence detection capabilities

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of this compound in assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).